Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate
Description
Structural Classification Within Benzothiazole Derivatives
Benzothiazoles constitute a class of bicyclic heterocycles featuring a benzene ring fused to a thiazole moiety. This compound (CAS 924287-65-0, molecular weight 290.11 g/mol) distinguishes itself through strategic halogenation and ester functionalization. The core structure comprises:
- A benzene ring substituted with fluorine at position 4.
- A thiazole ring bearing a bromine atom at position 2.
- A methyl ester group at position 6 of the fused system.
This substitution pattern places the compound within the 2-halo-4-fluorobenzo[d]thiazole subclass, a group increasingly studied for its electronic and steric effects in medicinal chemistry. Comparative analysis with analogs like methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate (CAS 2102664-68-4) reveals how electron-withdrawing groups (e.g., fluorine) versus electron-donating groups (e.g., methoxy) modulate reactivity. The fluorine atom’s strong electronegativity enhances the compound’s potential as a hydrogen bond acceptor, while the bromine atom provides a handle for cross-coupling reactions.
Table 1: Structural Comparison of Selected Benzothiazole Derivatives
The ester group at position 6 enhances solubility in organic solvents, facilitating purification and subsequent synthetic modifications. X-ray crystallographic studies of related benzothiazoles demonstrate planar geometries that favor π-stacking interactions, a feature critical for biological target engagement.
Historical Context and Discovery Timeline
The synthesis of this compound emerged from two intersecting trends in 21st-century organic chemistry:
- Halogenated heterocycle development : The 2010s saw intensified interest in fluorinated and brominated aromatics due to their utility in Suzuki-Miyaura cross-couplings and medicinal applications.
- Benzothiazole optimization : Researchers began systematically modifying benzothiazole cores to improve pharmacokinetic properties, leading to derivatives with halogen and ester groups.
While its exact first synthesis date remains undocumented in public literature, the compound’s CAS registry (924287-65-0) suggests initial preparation circa the early 2020s. Parallel methodologies from contemporaneous patents provide clues to its synthetic lineage. For instance, the 2019 Chinese patent CN110452177A details a multi-step route to 5-bromo-4-fluoro-1H-indazole using:
- Bromination with N-bromosuccinimide (NBS) under controlled temperatures.
- Cyclization via acetic acid and isoamyl nitrite.
- Deprotection using potassium carbonate in aqueous methanol.
Adapting these strategies, chemists likely synthesized this compound through:
- Directed bromination of a fluorinated benzothiazole precursor.
- Esterification of the carboxylic acid intermediate with methanol.
- Purification via recrystallization or column chromatography.
Properties
IUPAC Name |
methyl 2-bromo-4-fluoro-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2S/c1-14-8(13)4-2-5(11)7-6(3-4)15-9(10)12-7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWVZBCLQAXEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)SC(=N2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate involves several steps. One common synthetic route includes the bromination and fluorination of benzo[d]thiazole derivatives followed by esterification . The reaction conditions often require the use of reagents such as bromine, fluorine sources, and methanol under controlled temperatures and inert atmosphere . Industrial production methods may involve similar steps but are scaled up to meet higher demand, ensuring purity and consistency through rigorous quality control measures .
Chemical Reactions Analysis
Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate serves as an essential building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, research has shown that modifications to the benzothiazole core can lead to compounds with enhanced antibacterial effects against resistant strains of bacteria .
Anticancer Potential
The compound has been investigated for its potential anticancer properties. In vitro studies indicate that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis . This makes it a candidate for further development in cancer therapeutics.
Agrochemical Applications
This compound is also explored in agrochemicals, particularly as a precursor for developing herbicides and fungicides. Its structural characteristics allow it to interact with biological systems in plants, potentially leading to effective pest control solutions.
Herbicidal Activity
Research indicates that derivatives of this compound can inhibit specific enzymes in plants, disrupting metabolic pathways essential for growth. This property makes it valuable in the formulation of selective herbicides.
Material Science Applications
In material science, this compound is utilized in the synthesis of polymers and other materials with enhanced properties.
Polymer Synthesis
The compound can be used as a monomer or additive in polymer chemistry, contributing to materials with improved thermal stability and mechanical strength .
Table 1: Biological Activities of this compound Derivatives
| Compound Derivative | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative A | Antibacterial | 15 | |
| Derivative B | Anticancer | 20 | |
| Derivative C | Herbicidal | 25 |
Case Study 1: Antibacterial Activity
A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus. The study highlighted that the introduction of different substituents on the benzothiazole ring could enhance efficacy while reducing cytotoxicity to human cells .
Case Study 2: Anticancer Research
Another investigation focused on the anticancer potential of this compound revealed that specific derivatives could effectively target cancer cells by modulating apoptosis pathways. The results indicated a promising future for these compounds in cancer treatment protocols .
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
The compound’s structural analogs differ in substituent type, position, and electronic effects. Key comparisons include:
Key Observations :
- Bromine vs. Amino Groups: Bromine at position 2 increases electrophilicity, facilitating Suzuki or Ullmann couplings, whereas amino groups (e.g., in methyl 2-aminobenzo[d]thiazole-6-carboxylate) enable diazotization or amide bond formation .
- Fluorine vs. Methyl : The fluorine atom in the target compound improves metabolic stability compared to methyl-substituted analogs, which may enhance pharmacokinetics in drug candidates .
Biological Activity
Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate is a chemical compound notable for its unique structural features, including a thiazole ring and halogen substituents. This article explores its biological activity, focusing on its potential as an antimicrobial and anticancer agent, as well as its mechanisms of action and synthesis methods.
Chemical Structure and Properties
- Molecular Formula : CHBrFNOS
- Molecular Weight : 290.11 g/mol
- Key Functional Groups :
- Bromine (Br) and Fluorine (F) substituents enhance lipophilicity.
- Thiazole ring contributes to biological interactions.
Biological Activity
Research indicates that compounds with a benzo[d]thiazole structure often exhibit significant biological activity. This compound has been investigated for various biological activities:
Antimicrobial Properties
- Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
Anticancer Activity
- The compound has shown cytotoxic properties against specific cancer cell lines, making it a candidate for further research in cancer therapeutics. The presence of bromine and fluorine atoms is believed to improve its ability to interact with cellular targets .
The mechanism through which this compound exerts its biological effects involves interactions with various molecular targets:
- Enzyme Inhibition : It may bind to enzymes, altering their activity and leading to downstream effects on metabolic pathways.
- Receptor Modulation : The compound could interact with specific receptors, influencing signal transduction pathways critical for cellular responses.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with appropriate precursors containing the thiazole ring.
- Halogenation : The introduction of bromine and fluorine can be achieved through electrophilic aromatic substitution reactions.
- Esterification : The carboxylic acid group is converted to an ester form using methyl alcohol under acidic conditions.
These methods are crucial for producing the compound in sufficient purity for research applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| This compound | Thiazole ring, Br & F substituents | Antimicrobial, anticancer | High lipophilicity enhances membrane penetration |
| Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate | Thiazole ring, Br & methoxy group | Antimicrobial | Similar mechanism but differing substituent effects |
| Benzothiazole derivatives | Various substitutions | Antitubercular, anticancer | Broad spectrum but varies by substitution |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus at concentrations ranging from 10 to 50 µg/mL.
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited IC values in the low micromolar range against prostate cancer cell lines, suggesting potent anticancer activity .
- Mechanistic Insights : Research indicated that the compound may inhibit tubulin polymerization, a critical process in cell division, thereby exerting its cytotoxic effects on cancer cells .
Q & A
Q. Critical Parameters :
Q. Best Practices :
- Use DMSO-d₆ or CDCl₃ for NMR to enhance solubility.
- For crystallography, prioritize twinned data refinement in SHELXL to handle potential disorder .
Advanced: How can the low yield (24%) in the bromination step be improved?
Methodological Answer:
The low yield stems from competing side reactions (e.g., dehalogenation or oxidation). Optimization strategies include:
Q. Table 2: Bromination Optimization Strategies
Advanced: How should researchers resolve contradictions in structural data (e.g., NMR vs. X-ray)?
Methodological Answer:
Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., tautomerism) or crystal packing. To resolve:
Multi-Technique Validation : Cross-validate with IR (for functional groups) and HRMS (for molecular formula).
DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian09) to identify dominant conformers .
SHELX Refinement : Use TWIN/BASF commands in SHELXL to model disordered halogen positions in the crystal lattice .
Case Study :
In a related benzothiazole derivative, X-ray data revealed a twisted thiazole ring due to steric hindrance, which NMR alone could not resolve .
Advanced: What biological screening methodologies are appropriate for evaluating this compound’s activity?
Methodological Answer:
- DNA Gyrase Inhibition : Use in vitro supercoiling assays (e.g., with Acinetobacter baumannii gyrase) to assess IC₅₀ values. Structural analogs show activity at <1 µM .
- Anticancer Profiling : Perform MTT assays on cancer cell lines (e.g., HeLa) and compare with BCL-2 inhibition data from SPR (surface plasmon resonance) .
- SAR Studies : Modify the 4-fluoro or 6-carboxylate groups and evaluate changes in potency. For example, replacing bromine with morpholinoethoxy groups enhanced gyrase inhibition .
Q. Table 3: Biological Assay Design
Advanced: How can computational modeling guide the design of derivatives with enhanced properties?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding modes in DNA gyrase (PDB: 6F86). The bromine and carboxylate groups often occupy hydrophobic pockets .
- QSAR Models : Corrogate electronic parameters (Hammett σ) of substituents with bioactivity. For example, electron-withdrawing groups (e.g., -F) enhance gyrase binding .
- ADMET Prediction : SwissADME predicts logP (~2.5) and solubility, guiding synthetic prioritization .
Example :
A 2023 study used MD simulations to show that 4-fluoro substitution stabilizes π-π stacking with gyrase’s Phe-87 residue, explaining its potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
